Methyl 3-(4-bromophenyl)propanoate
Overview
Description
Methyl 3-(4-bromophenyl)propanoate is a chemical compound with the CAS Number: 75567-84-9 . It has a molecular weight of 243.1 and its IUPAC name is this compound . It is a clear liquid that ranges in color from colorless to very pale yellow .
Molecular Structure Analysis
The molecular formula of this compound is C10H11BrO2 . The InChI Code is 1S/C10H11BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 .Physical and Chemical Properties Analysis
This compound has a boiling point of 92℃/0.4Torr . Its density is predicted to be 1.389±0.06 g/cm3 and it has a refractive index of 1.5360 to 1.5400 . It should be stored at room temperature .Scientific Research Applications
Electroreductive Radical Cyclization : Methyl 3-(4-bromophenyl)propanoate is utilized in electroreductive radical cyclization processes. For instance, Esteves et al. (2005) explored the reductive intramolecular cyclization of similar compounds using (1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane)nickel(I), demonstrating the compound's potential in facilitating catalytic reduction and cyclization to form various carboxylates (Esteves et al., 2005).
Anti-inflammatory Properties : Research has identified new phenolic compounds structurally related to this compound with notable anti-inflammatory activities. Ren et al. (2021) isolated compounds from Eucommia ulmoides Oliv. leaves, showing their potential in inhibiting NO production in macrophage cells, suggesting the relevance of structurally similar compounds in anti-inflammatory research (Ren et al., 2021).
Biomedical Applications : A study by Ryzhkova et al. (2020) on the electrochemically induced transformation of compounds including 3-(4-bromophenyl)isoxazol-5(4H)-one revealed the formation of a new compound with potential applications in regulating inflammatory diseases, showcasing the biomedical relevance of this compound related compounds (Ryzhkova et al., 2020).
Antifungal Activity : Buchta et al. (2004) examined the in vitro activities of halogenated phenyl derivatives, including a 4-bromophenyl compound, against yeasts and molds. The study highlighted the broad-spectrum antifungal activity of these compounds, particularly against Aspergillus spp., indicating the potential antifungal applications of this compound derivatives (Buchta et al., 2004).
Antioxidant Activity : Kushnir et al. (2015) synthesized a compound structurally related to this compound, demonstrating its high inhibitory activity on superoxide generation in mitochondria. This suggests potential antioxidant applications for compounds within this chemical class (Kushnir et al., 2015).
Synthesis of Bicyclic Compounds : Clive and Cheng (2001) explored the use of α,ω-(phenylseleno) carbonyl compounds, including methyl 3-(phenylseleno)propanoate, in anionic reactions to produce bicyclic products through sequential ring-closing metathesis and radical cyclization (Clive & Cheng, 2001).
Anticonvulsant Research : Edafiogho et al. (2003) conducted a study on methyl 4-(4’-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to this compound, revealing its structure and suggesting its role in anticonvulsant properties, leading to the design of new anticonvulsant agents (Edafiogho et al., 2003).
Safety and Hazards
Methyl 3-(4-bromophenyl)propanoate is classified as a warning hazard under the GHS07 pictogram . It has hazard statements H302, H315, H319, H332, H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPYNBFWCSTPOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466213 | |
Record name | methyl 3-(4-bromophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75567-84-9 | |
Record name | methyl 3-(4-bromophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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